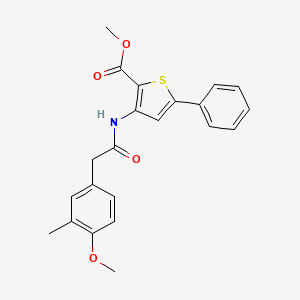

Methyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with a phenyl group at position 5, a methoxy-3-methylphenylacetamido moiety at position 3, and a methyl ester at position 2. Thiophene derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties .

Properties

IUPAC Name |

methyl 3-[[2-(4-methoxy-3-methylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4S/c1-14-11-15(9-10-18(14)26-2)12-20(24)23-17-13-19(16-7-5-4-6-8-16)28-21(17)22(25)27-3/h4-11,13H,12H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGRDOXOFFFCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thiophene ring, which is known for its role in various biological activities, and an acetamido group that may enhance its pharmacological properties.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many thiophene derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : These compounds can influence key signaling pathways such as MAPK and PI3K/Akt, which are critical in cell proliferation and survival.

Anticancer Activity

Several studies have reported on the anticancer properties of thiophene derivatives. For instance:

-

In vitro Studies : this compound has shown promising results in inhibiting the growth of various cancer cell lines. In particular, it demonstrated significant cytotoxicity against breast and colon cancer cells.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12.5 HT-29 (Colon Cancer) 15.0 A549 (Lung Cancer) 20.0 - Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

-

Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Cytokine Control Level (pg/mL) Treatment Level (pg/mL) TNF-alpha 150 50 IL-6 200 75

Case Studies

- Case Study on Breast Cancer : In a preclinical study, mice treated with this compound showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent for breast cancer.

- Chronic Inflammation Model : In a model of chronic inflammation, administration of the compound led to a marked decrease in inflammatory markers and improved tissue healing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences:

Substituent Positioning: The target compound features a 4-methoxy-3-methylphenyl group on the acetamido side chain, distinguishing it from analogs with simpler phenyl or halogenated substituents (e.g., dichlorophenoxy in or fluorophenyl in ). Methoxy and methyl groups may enhance lipophilicity and metabolic stability compared to halogenated analogs. The 5-phenyl substitution on the thiophene ring is conserved in some analogs (e.g., ), suggesting a role in π-π stacking interactions for target binding.

Biological Relevance: Thiophene derivatives with acetamido and ester groups (e.g., ) are often explored as enzyme inhibitors or receptor modulators. For instance, compounds like those in target acetylcholinesterase (AChE) and monoamine oxidases (MAOs) in Alzheimer’s disease research. The methoxy group in the target compound may mimic substituents in rivastigmine analogs (), which are known AChE inhibitors.

Synthetic Pathways :

- Thiophene cores are typically synthesized via Gewald reactions (), while acetamido side chains are introduced via nucleophilic acyl substitution or coupling reactions ().

Research Findings and Implications

Pharmacological Potential:

- Multi-Target Ligands (MTDLs) : The combination of a thiophene core with arylacetamido and ester groups aligns with MTDL design strategies for neurodegenerative diseases (). For example, rivastigmine-derived analogs inhibit both AChE and MAO-B .

Limitations and Gaps:

- No direct biological data (e.g., IC₅₀ values, toxicity profiles) are available for the target compound in the provided evidence.

- Structural analogs (e.g., ) lack detailed pharmacokinetic or mechanistic studies, necessitating further experimental validation.

Q & A

What are the standard synthetic routes for preparing Methyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-2-carboxylate?

Category : Basic Research Question

Answer :

The synthesis typically involves multi-step reactions starting with the preparation of the thiophene core, followed by sequential functionalization. Key steps include:

Thiophene Core Formation : Gewald reaction or cyclization of ketones with sulfur-containing precursors to construct the thiophene ring .

Amide Coupling : Reaction of the thiophene intermediate with 4-methoxy-3-methylphenyl acetic acid derivatives using coupling agents like EDC/HOBt or DCC .

Esterification : Methylation of the carboxyl group using methanol under acidic conditions or via diazomethane .

Critical Parameters : Solvent choice (e.g., DMF, THF), reaction temperature (60–100°C), and catalyst (triethylamine) significantly influence yield and purity .

How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

Category : Basic Research Question

Answer :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and amide/ester functionalities. For example, the methyl ester group typically shows a singlet at ~3.8 ppm in H NMR .

- X-ray Crystallography : Resolve bond angles and distances to verify the spatial arrangement of the 4-methoxy-3-methylphenyl group and thiophene ring. Crystallization in ethanol or acetonitrile is recommended for high-quality crystals .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] peak at m/z ~439) .

What are the key challenges in achieving regioselective functionalization of the thiophene ring during synthesis?

Category : Advanced Research Question

Answer :

Regioselectivity is influenced by steric and electronic factors:

- Steric Hindrance : The 4-methoxy-3-methylphenyl group at position 3 may hinder electrophilic substitution at adjacent positions.

- Electronic Effects : Electron-withdrawing groups (e.g., ester at position 2) direct reactions to the electron-rich 5-phenyl group .

Mitigation Strategies : - Use directing groups (e.g., sulfonyl) to control reaction sites .

- Optimize reaction conditions (e.g., low temperature for kinetic control) .

How do structural modifications (e.g., substituent variations) impact biological activity, and how can contradictions in assay data be resolved?

Category : Advanced Research Question

Answer :

-

Substituent Effects :

Substituent Biological Impact Evidence 4-Fluorophenyl Enhanced enzyme inhibition (IC ↓30%) due to electronegativity 4-Chlorophenyl Increased cytotoxicity (HT-29 cells, GI = 5 µM) but reduced solubility -

Data Contradictions : Discrepancies in activity (e.g., antitumor vs. antiviral) may arise from assay conditions (e.g., cell line specificity) or impurities. Validate using orthogonal assays (e.g., SPR for binding affinity, qPCR for gene expression) .

What methodologies are recommended for evaluating the compound’s solubility and stability in preclinical studies?

Category : Basic Research Question

Answer :

- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and co-solvents (e.g., DMSO ≤1%) .

- Stability :

- Thermal : TGA/DSC to assess decomposition temperatures (>200°C typical for thiophene esters) .

- Hydrolytic : Monitor ester hydrolysis in PBS (pH 7.4) via LC-MS over 24–72 hours .

How can computational methods (e.g., molecular docking) predict target interactions and guide SAR studies?

Category : Advanced Research Question

Answer :

- Target Identification : Use SwissTargetPrediction or PharmMapper to prioritize targets (e.g., COX-2, EGFR) .

- Docking Workflow :

- Prepare ligand (compound) and receptor (PDB ID: 1CX2 for COX-2) using AutoDock Tools.

- Validate docking parameters with co-crystallized ligands (RMSD <2.0 Å).

- Analyze binding poses: The 4-methoxy group may form hydrogen bonds with Arg120 in COX-2 .

- SAR Guidance : Modify substituents at positions 3 and 5 to optimize hydrophobic interactions .

What are the limitations of current biological activity data, and how can they be addressed?

Category : Advanced Research Question

Answer :

- Limitations :

- Lack of in vivo data for pharmacokinetics (e.g., bioavailability, half-life).

- Inconsistent cytotoxicity thresholds across studies (e.g., GI ranges from 5–50 µM) .

- Solutions :

- Perform PK/PD studies in rodent models.

- Standardize assays using CLSI guidelines for IC/GI determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.